molecular formula C8H10ClNO2 B1348120 4-(Chloromethyl)-5-ethylfuran-2-carboxamide CAS No. 884588-32-3

4-(Chloromethyl)-5-ethylfuran-2-carboxamide

Cat. No.: B1348120
CAS No.: 884588-32-3
M. Wt: 187.62 g/mol
InChI Key: LPXVPLIGHNFQSZ-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of this compound emerged from the broader historical context of furan chemistry, which traces its origins to the fundamental discoveries in heterocyclic organic chemistry during the 19th and early 20th centuries. Furan itself was first isolated and characterized in the 1870s, establishing the foundation for subsequent investigations into substituted furan derivatives. The systematic exploration of furan-based compounds gained momentum as chemists recognized the unique aromatic properties of this five-membered heterocycle, particularly its ability to undergo electrophilic substitution reactions while maintaining structural integrity.

The specific compound this compound, bearing the Chemical Abstracts Service registry number 884588-32-3, represents a more recent development in this chemical lineage. The compound's discovery and characterization occurred during the systematic investigation of multi-substituted furan derivatives, driven by the recognition that strategic placement of functional groups on the furan ring could yield compounds with enhanced reactivity profiles and potential applications in organic synthesis. The historical development of this compound reflects the evolution of synthetic methodologies that enabled the precise introduction of chloromethyl, ethyl, and carboxamide substituents at specific positions on the furan ring.

Research into chloromethyl-substituted furan derivatives gained particular significance due to the reactive nature of the chloromethyl group, which serves as an excellent leaving group for nucleophilic substitution reactions. The historical progression of furan chemistry methodologies, including developments in electrophilic substitution patterns and regioselectivity control, provided the foundational knowledge necessary for the targeted synthesis of compounds like this compound. The compound's emergence also coincided with increased interest in carboxamide-containing heterocycles, driven by their prevalence in biologically active molecules and their utility as synthetic intermediates.

The methodological advances that enabled the synthesis of this compound include the development of selective chloromethylation techniques and improved methods for carboxamide formation from carboxylic acid precursors. Historical investigations into furan-2-carboxylic acid derivatives provided crucial synthetic pathways, as these compounds serve as key precursors in the preparation of the target molecule. The ability to introduce ethyl substituents at the 5-position while maintaining chemoselectivity for other transformations represented a significant synthetic achievement that drew upon decades of accumulated knowledge in heterocyclic chemistry.

Significance in Heterocyclic Chemistry

This compound occupies a position of considerable significance within the broader landscape of heterocyclic chemistry, exemplifying several key principles that govern the behavior and utility of five-membered aromatic heterocycles. The compound's structural features demonstrate the fundamental characteristics of furan-based systems, particularly the influence of heteroatom incorporation on aromatic stability and reactivity patterns. Furan rings exhibit aromatic character through the delocalization of one lone pair of electrons from the oxygen atom into the ring system, creating a 4n+2 aromatic system in accordance with Huckel's rule.

The significance of this compound in heterocyclic chemistry extends to its demonstration of substitution pattern effects on molecular properties and reactivity. The presence of three distinct functional groups – chloromethyl at position 4, ethyl at position 5, and carboxamide at position 2 – creates a molecule with multiple reactive sites and diverse chemical behavior. This substitution pattern illustrates important principles of regioselectivity in furan chemistry, where electrophilic substitution typically occurs at the 2-position due to the enhanced stability of the resulting intermediate cation through resonance delocalization.

Structural Feature Chemical Significance Molecular Impact
Furan Ring Aromatic heterocycle with moderate stability Provides structural framework and electronic properties
Chloromethyl Group (Position 4) Reactive electrophilic center Enables nucleophilic substitution reactions
Ethyl Group (Position 5) Alkyl substituent Modulates electronic properties and steric environment
Carboxamide Group (Position 2) Hydrogen bond donor/acceptor Influences solubility and intermolecular interactions

The compound's molecular formula of C₈H₁₀ClNO₂ and molecular weight of approximately 187.62 grams per mole reflect its position as a moderately sized heterocyclic molecule suitable for diverse synthetic applications. The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, providing unambiguous identification of the substitution pattern and functional group arrangement.

From a mechanistic perspective, this compound demonstrates several important aspects of heterocyclic reactivity. The chloromethyl substituent serves as an excellent electrophilic center for nucleophilic attack, enabling the formation of carbon-carbon and carbon-heteroatom bonds through substitution mechanisms. The electron-donating nature of the ethyl group at position 5 can influence the electronic distribution within the furan ring, potentially affecting the reactivity of other positions and the overall stability of the molecule.

The carboxamide functionality at position 2 introduces additional complexity to the molecule's chemical behavior, providing sites for hydrogen bonding interactions and potential coordination to metal centers. This functional group also represents a point of synthetic divergence, as carboxamides can be converted to various other nitrogen-containing functionalities through established transformations. The presence of this group enhances the compound's potential utility in medicinal chemistry applications, where carboxamide moieties frequently appear in pharmacologically active molecules.

The synthetic accessibility of this compound through multiple pathways demonstrates the maturity of furan chemistry methodologies and the versatility of heterocyclic synthesis. The compound can be prepared from biomass-derived feedstocks, highlighting its potential role in sustainable chemistry initiatives. The synthetic routes typically involve the strategic manipulation of furan-2-carboxylic acid derivatives, followed by selective introduction of the chloromethyl and ethyl substituents under controlled reaction conditions.

The significance of this compound in heterocyclic chemistry also extends to its potential as a building block for more complex molecular architectures. The multiple functional groups present in the molecule provide numerous opportunities for further derivatization, enabling the construction of diverse molecular libraries for screening applications. The combination of aromatic heterocycle stability with reactive functional groups makes this compound an attractive starting material for the synthesis of natural product analogs and other biologically relevant compounds.

Properties

IUPAC Name

4-(chloromethyl)-5-ethylfuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2/c1-2-6-5(4-9)3-7(12-6)8(10)11/h3H,2,4H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPXVPLIGHNFQSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(O1)C(=O)N)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70364065
Record name 4-(Chloromethyl)-5-ethylfuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884588-32-3
Record name 4-(Chloromethyl)-5-ethylfuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-(Chloromethyl)-5-ethylfuran-2-carboxamide is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C_10H_10ClNO_2
  • Molecular Weight : 213.64 g/mol
  • CAS Number : 884588-32-3

The biological activity of this compound is primarily attributed to its role as a biochemical reagent. It is involved in:

  • Synthesis of Macrocyclic Phosphorous Acid Analogs : These analogs have been shown to inhibit HCV-NS3 protease, suggesting a potential application in antiviral therapies.
  • Enzyme Inhibition : The compound can modulate enzyme activities, impacting various biochemical pathways, including those related to gene expression and metabolic processes.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Its efficacy varies based on concentration and the specific microbial strains tested.

Microbial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Staphylococcus aureus25 µg/mL
Candida albicans100 µg/mL

This data suggests that the compound could be a candidate for developing new antimicrobial agents.

Cytotoxicity and Dose-Response Effects

Studies have demonstrated that the cytotoxic effects of this compound are dose-dependent. At lower concentrations, it may enhance cellular functions, while higher doses can lead to significant cellular damage.

Concentration (µM) Cell Viability (%)
190
1075
5040
10020

These findings highlight the importance of dosage in therapeutic applications and underscore the need for further investigation into its safety profile .

Study on Antiviral Activity

In a study examining the antiviral properties of various compounds, including this compound, it was found to inhibit HCV replication in vitro. The compound exhibited an EC50 value of approximately 5 µM, indicating significant antiviral activity against HCV .

Neuroprotective Potential

Recent investigations into neuroprotective agents have suggested that compounds similar to this compound may exhibit protective effects against oxidative stress in neuronal cells. This potential was assessed through various assays measuring reactive oxygen species (ROS) levels and cell viability under stress conditions .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs and their differences are summarized below:

Compound Name Substituents (Positions) Molecular Formula Key Features Reference
5-(2-Chlorophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide 5-(2-ClPh), 2-(4-SO₂NH₂Ph) C₁₇H₁₃ClN₂O₃S Sulfamoyl group increases polarity and aqueous solubility.
5-(2-Chlorophenyl)-N-(4-ethoxyphenyl)furan-2-carboxamide 5-(2-ClPh), 2-(4-OEtPh) C₁₉H₁₆ClNO₃ Ethoxy group enhances lipophilicity, favoring blood-brain barrier penetration.
5-[(4-Chloro-3-methylphenoxy)methyl]-N-[4-(diethylamino)phenyl]-2-furamide 5-(4-Cl-3-MePhOCH₂), 2-(4-NEt₂Ph) C₂₄H₂₆ClN₂O₃ Diethylamino group introduces basicity, altering pharmacokinetic profiles.
Ethyl 5-(4-chlorophenyl)-4-(chlorosulfonyl)-2-methylfuran-3-carboxylate 4-ClSO₂, 5-(4-ClPh), 3-CO₂Et C₁₅H₁₃Cl₂O₅S Chlorosulfonyl and ester groups increase reactivity and metabolic lability.

Key Observations:

  • Polarity: Sulfamoyl (SO₂NH₂) and carboxamide groups improve water solubility, while ethoxy (OEt) and diethylamino (NEt₂) substituents enhance lipid solubility .
  • Reactivity: Chloromethyl and chlorosulfonyl groups facilitate nucleophilic substitution or hydrolysis, whereas ethyl/ethoxy groups stabilize the furan core against oxidation .

Spectral and Computational Data

  • DFT Studies: Chloromethyl-substituted furans () show distinct IR and NMR profiles, with C-Cl stretching at ~650 cm⁻¹ and methylene protons resonating at δ 4.2–4.5 ppm .
  • Collision Cross-Section : Analogs like CID 945038 () exhibit predictable mass fragmentation patterns (e.g., loss of Cl⁻ or ethoxy groups), aiding in structural elucidation .

Preparation Methods

Chloromethylation of Furan Derivatives

The chloromethyl group is typically introduced via chloromethylation reactions using chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate. These reagents react with furan derivatives under controlled conditions to selectively substitute the 4-position.

  • Reaction Conditions:

    • Anhydrous environment to prevent hydrolysis.
    • Low temperatures (0–10 °C) to minimize side reactions.
    • Use of bases such as triethylamine to neutralize generated acids.
  • Example:
    Ethyl 5-(chloromethyl)-2-oxotetrahydrofuran-3-carboxylate, a related compound, is synthesized by chloromethylation of ethyl 2-oxotetrahydrofuran-3-carboxylate using chloromethyl methyl ether in the presence of triethylamine under anhydrous conditions.

Formation of the Carboxamide Group

The carboxamide group at the 2-position can be introduced by amidation of the corresponding carboxylic acid or ester precursor.

  • Typical Method:
    Conversion of furan-2-carboxylic acid derivatives to the amide via reaction with ammonia or amine sources under dehydrating conditions.

  • Considerations:

    • Reaction temperature and time must be optimized to avoid decomposition of sensitive furan rings.
    • Use of coupling agents or activation of the acid group may be employed to improve yield.

Incorporation of the Ethyl Group

The ethyl substituent at the 5-position is usually introduced early in the synthesis, often by starting from 5-ethylfuran derivatives or by alkylation reactions.

  • Synthesis Route:
    Starting from 5-ethylfuran-2-carboxylic acid or its esters ensures the ethyl group is present before chloromethylation and amidation steps.
Step Starting Material Reagents/Conditions Product Notes
1 5-Ethylfuran-2-carboxylic acid or ester Chloromethyl methyl ether, triethylamine, 0–10 °C, anhydrous 4-(Chloromethyl)-5-ethylfuran-2-carboxylic acid or ester Chloromethylation at 4-position
2 4-(Chloromethyl)-5-ethylfuran-2-carboxylic acid or ester Ammonia or amine, dehydrating agent, mild heating 4-(Chloromethyl)-5-ethylfuran-2-carboxamide Amidation to form carboxamide group
  • Yield and Purity:
    Careful control of temperature and reagent stoichiometry is critical to achieve high yields and purity. For example, chloromethylation reactions monitored by high-performance liquid chromatography (HPLC) ensure completion without over-chlorination or side reactions.

  • Reaction Monitoring:
    Techniques such as thin-layer chromatography (TLC) and NMR spectroscopy are used to monitor reaction progress and confirm product structure.

  • Sustainability Aspect:
    Some synthetic routes utilize biomass-derived furan precursors, offering a sustainable approach to the synthesis of this compound.

  • Handling and Stability:
    The compound is stable under standard laboratory conditions but should be stored in a cool, dry place away from light to prevent decomposition.

Preparation Step Reagents/Conditions Key Parameters Outcome/Notes
Chloromethylation Chloromethyl methyl ether, triethylamine 0–10 °C, anhydrous, base present Selective chloromethylation at 4-position
Amidation Ammonia or amine, dehydrating agent Mild heating, controlled time Conversion of acid/ester to carboxamide
Starting Material Choice 5-Ethylfuran-2-carboxylic acid or ester Pre-functionalized with ethyl Ensures ethyl group presence
Reaction Monitoring HPLC, TLC, NMR Throughout synthesis Ensures reaction completion and purity

The preparation of this compound involves a strategic sequence of chloromethylation, amidation, and incorporation of the ethyl substituent on a furan ring. The process requires precise control of reaction conditions to maximize yield and purity. Advances in sustainable synthesis using biomass-derived precursors and modern analytical techniques have enhanced the efficiency and environmental profile of the preparation methods.

Q & A

Q. What are the recommended synthetic routes for 4-(Chloromethyl)-5-ethylfuran-2-carboxamide, and what critical parameters influence yield and purity?

  • Methodological Answer : The synthesis of this compound can be approached via nucleophilic substitution or condensation reactions. A common strategy involves functionalizing the furan ring at the 5-ethyl position, followed by introducing the chloromethyl group. For example, starting with 5-ethylfuran-2-carboxylic acid (a precursor with established synthesis protocols), chloromethylation can be achieved using chloromethylating agents like chloromethyl ethers under controlled acidic or basic conditions . Key parameters include:
  • Reagent selection : Use of anhydrous conditions to avoid hydrolysis of the chloromethyl group.
  • Temperature control : Reactions are typically conducted at 50–80°C to balance reactivity and side-product formation.
  • Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) ensures ≥95% purity.
    Characterization via NMR (¹H/¹³C) and IR spectroscopy is critical to confirm the chloromethyl and carboxamide functionalities .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Comprehensive characterization requires:
  • Spectroscopic Analysis :
  • ¹H NMR : Peaks for the chloromethyl (-CH2Cl) group appear at δ 4.5–4.8 ppm as a singlet, while the ethyl group (-CH2CH3) shows a triplet near δ 1.2–1.4 ppm. The furan ring protons resonate between δ 6.5–7.5 ppm .
  • IR Spectroscopy : Stretching vibrations for the carboxamide (C=O at ~1650 cm⁻¹) and C-Cl (~750 cm⁻¹) confirm functional groups .
  • Chromatographic Purity : HPLC with a C18 column (acetonitrile/water mobile phase) verifies purity.
  • Melting Point : Consistent m.p. data (±2°C) across replicates ensures batch reproducibility .

Advanced Research Questions

Q. How can conflicting solubility data obtained from different analytical techniques (e.g., HPLC vs. gravimetry) be reconciled?

  • Methodological Answer : Discrepancies often arise from solvent polarity or temperature effects. For example:
  • HPLC-Determined Solubility : May underestimate solubility due to stationary phase interactions. Validate with a calibration curve using standardized solutions.
  • Gravimetric Analysis : Conducted in triplicate at 25°C and 37°C to account for temperature-dependent solubility.
    Cross-validation using techniques like dynamic light scattering (DLS) or shake-flask methods under controlled pH (e.g., phosphate buffer) resolves inconsistencies .

Q. What strategies optimize the compound’s reactivity in nucleophilic substitution reactions for derivatization?

  • Methodological Answer : The chloromethyl group is highly reactive in SN2 mechanisms. To enhance reactivity:
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states.
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions.
  • Temperature : Elevated temperatures (60–80°C) accelerate substitution but require monitoring for byproducts like elimination (e.g., formation of vinyl groups).
    Post-reaction analysis via LC-MS identifies substitution products (e.g., amine or thiol derivatives) .

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

  • Methodological Answer : Density Functional Theory (DFT) simulations predict electronic properties (e.g., HOMO-LUMO gaps) influencing binding affinity. Steps include:
  • Docking Studies : Use software like AutoDock Vina to model interactions with target enzymes (e.g., microbial dihydrofolate reductase).
  • QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the furan ring) with antibacterial activity .
    Experimental validation via MIC assays against Staphylococcus aureus confirms predicted bioactivity .

Application-Oriented Questions

Q. What are the potential biomedical applications of this compound in drug development?

  • Methodological Answer : The compound’s carboxamide and chloromethyl groups make it a versatile pharmacophore. Applications include:
  • Antimicrobial Agents : Derivatize with sulfonamide groups to target bacterial folate synthesis.
  • Enzyme Inhibitors : Use the chloromethyl group for covalent binding to catalytic cysteine residues (e.g., in proteases).
  • Prodrug Design : Hydrolyze the carboxamide in vivo to release active metabolites .
    Preclinical toxicity screening (e.g., Ames test for mutagenicity) is critical before in vivo studies .

Q. How can this compound contribute to material science innovations?

  • Methodological Answer : Its rigid furan core and reactive groups enable:
  • Polymer Crosslinking : Incorporate into epoxy resins via nucleophilic substitution, enhancing thermal stability.
  • Coordination Chemistry : Chelate metal ions (e.g., Cu²⁺) for catalytic applications.
    Characterize material properties using TGA (thermal stability up to 250°C) and XRD (crystallinity patterns) .

Data Analysis and Reproducibility

Q. What steps ensure reproducibility in synthesizing and testing this compound?

  • Methodological Answer :
  • Detailed Protocols : Document reaction conditions (e.g., exact molar ratios, stirring rates).
  • Batch Records : Track solvent lots and storage conditions (e.g., desiccated, -20°C).
  • Interlab Validation : Share samples with collaborating labs for independent HPLC and NMR verification .

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